Cas no 613262-34-3 (5-iodobenzo[d]isothiazol-3-amine)
5-iodobenzo[d]isothiazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-iodobenzo[d]isothiazol-3-amine
- 1,2-Benzisothiazol-3-amine, 5-iodo-
- D87688
- 613262-34-3
- DB-219530
- 5-IODO-1,2-BENZOTHIAZOL-3-AMINE
-
- MDL: MFCD11847107
- Inchi: 1S/C7H5IN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
- InChI Key: MHXNEQMBANLGMN-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(N)=NS2
Computed Properties
- Exact Mass: 275.92200
- Monoisotopic Mass: 275.92182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15000
- LogP: 3.06430
5-iodobenzo[d]isothiazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522841-1g |
5-Iodobenzo[d]isothiazol-3-amine |
613262-34-3 | 97% | 1g |
$*** | 2023-05-30 | |
| Alichem | A059005802-1g |
5-Iodobenzo[d]isothiazol-3-amine |
613262-34-3 | 97% | 1g |
$1050.56 | 2023-09-01 | |
| Alichem | A059005802-5g |
5-Iodobenzo[d]isothiazol-3-amine |
613262-34-3 | 97% | 5g |
$2733.60 | 2023-09-01 |
5-iodobenzo[d]isothiazol-3-amine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-iodobenzo[d]isothiazol-3-amine
Introduction to 5-iodobenzo[d]isothiazol-3-amine (CAS No: 613262-34-3)
5-iodobenzo[d]isothiazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No) 613262-34-3, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodisothiazole class, characterized by its fused benzene and isothiazole rings, which endow it with unique electronic and steric properties. The presence of an iodine substituent at the 5-position of the benzene ring enhances its reactivity, making it a valuable scaffold for synthetic transformations and drug discovery applications.
The 5-iodobenzo[d]isothiazol-3-amine scaffold has emerged as a versatile building block in the design of novel bioactive molecules. Its structural motif is particularly relevant in the development of small-molecule inhibitors targeting various biological pathways. Recent studies have highlighted its potential in modulating enzyme activities and interacting with biological macromolecules, thereby opening avenues for therapeutic intervention.
In the realm of medicinal chemistry, the iodinated benzodisothiazole derivatives have been extensively explored due to their ability to engage with multiple pharmacophoric sites. The iodine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. These reactions facilitate the introduction of diverse substituents, enabling fine-tuning of physicochemical properties and biological activity.
One of the most compelling aspects of 5-iodobenzo[d]isothiazol-3-amine is its utility in the development of targeted therapies. The benzodisothiazole core is known to exhibit binding affinity towards a range of proteins involved in cancer progression, inflammation, and infectious diseases. For instance, recent computational studies have suggested that derivatives of this compound can interact with kinases and transcription factors, potentially disrupting aberrant signaling networks associated with these conditions.
The synthesis of 5-iodobenzo[d]isothiazol-3-amine typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the formation of the benzodisothiazole ring system followed by iodination at the 5-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.
From a biochemical perspective, the amine functionality at the 3-position of the benzodisothiazole ring plays a crucial role in determining the compound's biological profile. This amine group can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity. Additionally, it serves as a point for further derivatization, allowing chemists to explore diverse chemical space.
The pharmacological potential of 5-iodobenzo[d]isothiazol-3-amine has been further underscored by preclinical studies. Researchers have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines by disrupting key signaling pathways. Moreover, its ability to modulate inflammatory responses has been investigated in models of autoimmune diseases. These findings suggest that this compound may serve as a lead molecule for developing novel therapeutic agents.
In conclusion, 5-iodobenzo[d]isothiazol-3-amine (CAS No: 613262-34-3) represents a promising scaffold in pharmaceutical research due to its structural versatility and biological relevance. Its unique combination of reactivity and binding properties makes it an attractive candidate for further exploration in drug discovery programs. As synthetic chemistry continues to evolve, new derivatives and analogs of this compound are expected to emerge, offering innovative solutions to unmet medical needs.
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